Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Catalog No.
S729502
CAS No.
38275-41-1
M.F
C7H8N2O2S
M. Wt
184.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(Methylthio)pyrimidine-5-carboxylate

CAS Number

38275-41-1

Product Name

Methyl 2-(Methylthio)pyrimidine-5-carboxylate

IUPAC Name

methyl 2-methylsulfanylpyrimidine-5-carboxylate

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

InChI

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3

InChI Key

PSYRMEZGAWNWHV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(N=C1)SC

Canonical SMILES

COC(=O)C1=CN=C(N=C1)SC

Synthesis and Characterization:

Methyl 2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the formula C7H8N2O2S. It can be synthesized through various methods, including the reaction of methyl α-cyanoacetate with 2-amino-3-mercaptopyridine []. Studies have also reported its synthesis using other starting materials like N-methyl-2-thiocyanopyrimidine-5-carboxylic acid [].

Potential Biological Activity:

One study investigated the anti-microbial activity of structurally similar pyrimidine derivatives, but Methyl 2-(Methylthio)pyrimidine-5-carboxylate was not specifically tested []. Further research is needed to determine the potential biological activities of this compound.

Methyl 2-(Methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O2SC_7H_8N_2O_2S and a molecular weight of approximately 184.22 g/mol. This compound features a pyrimidine ring substituted with a methylthio group at the second position and a carboxylate group at the fifth position. It appears as a yellow-orange solid and has a melting point ranging from 96 to 97 °C. Methyl 2-(Methylthio)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pyrimidine-based molecules, which are significant in medicinal chemistry and agricultural applications .

Due to the limited research on MMTP, its specific mechanism of action remains unknown. However, pyrimidine derivatives can exhibit various biological activities depending on their structure. Some pyrimidines serve as substrates for enzymes involved in metabolic pathways, while others can interact with receptors or act as antagonists in specific biological processes [].

, primarily involving nucleophilic substitutions and condensation reactions. For example, it can react with hydrazine hydrate to yield substituted pyrimidines through nucleophilic attack on the carbonyl carbon of the ester, facilitating the formation of hydrazones . Additionally, it can undergo photoredox reactions, leading to the synthesis of various 2-substituted pyrimidines when exposed to specific light wavelengths .

Several methods exist for synthesizing methyl 2-(Methylthio)pyrimidine-5-carboxylate:

  • Nucleophilic Substitution: The reaction of appropriate pyrimidine derivatives with methylthio-containing reagents can yield this compound.
  • Condensation Reactions: Utilizing starting materials such as amidinium salts can lead to the formation of 2-substituted pyrimidine-5-carboxylic esters, including methyl 2-(Methylthio)pyrimidine-5-carboxylate through controlled reaction conditions .
  • Photoredox Synthesis: This method employs light to drive reactions involving dihydropyrimidines, leading to the desired product under mild conditions .

Methyl 2-(Methylthio)pyrimidine-5-carboxylate is primarily used in:

  • Pharmaceutical Chemistry: As an intermediate for synthesizing various biologically active compounds.
  • Agriculture: In developing pesticides and herbicides due to its potential biological activity against pathogens.
  • Material Science: In creating organic materials for electronic applications due to its unique electronic properties derived from the pyrimidine structure .

Interaction studies involving methyl 2-(Methylthio)pyrimidine-5-carboxylate focus on its reactivity with biological molecules and other chemical species. Notably, its ability to form complexes with metal ions has been explored, which may enhance its efficacy in biological systems or catalysis. Additionally, its interactions with enzymes or receptors are areas of ongoing research aimed at elucidating its potential therapeutic roles .

Several compounds share structural similarities with methyl 2-(Methylthio)pyrimidine-5-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Ethyl 2-(Methylthio)pyrimidine-5-carboxylate0.97Ethyl group instead of methyl; different solubility properties
Ethyl 4-amino-2-(Methylthio)pyrimidin-5-carboxylate0.85Contains an amino group which may enhance biological activity
Ethyl 4-(Methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate0.83Methylamino group alters reactivity and potential applications
Ethyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate0.81Sulfonyl group introduces different electronic properties
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid0.88Hydroxy group may influence solubility and biological interactions

Methyl 2-(Methylthio)pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which affects its reactivity and potential applications compared to these similar compounds .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-(methylthio)pyrimidine-5-carboxylate

Dates

Modify: 2023-08-15

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